N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3. The acetamide moiety is further modified with a 4-chloro-2-methoxy-5-methylphenyl group, enhancing its steric and electronic profile. Such structural attributes are typical of bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in antimicrobial or anticancer contexts .
Properties
Molecular Formula |
C22H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-12-7-17(18(29-2)8-16(12)24)27-19(28)10-31-22-20-15(9-30-21(20)25-11-26-22)13-3-5-14(23)6-4-13/h3-9,11H,10H2,1-2H3,(H,27,28) |
InChI Key |
RTOAPMZEMHLNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the acetamide group: This can be done through acylation reactions.
Final coupling: The final step would involve coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction could involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thieno[2,3-d]pyrimidine core distinguishes this compound from analogs with alternative heterocyclic systems:
Key Observations :
- Thieno[2,3-d]pyrimidine vs. However, oxadiazole derivatives (e.g., 6f) show confirmed antimicrobial efficacy, suggesting that bioactivity is highly substituent-dependent .
- Substituent Effects : The 4-chlorophenyl group in the target compound is a common motif in antimicrobial and antitumor agents, likely contributing to lipophilicity and membrane penetration . Methoxy and methyl groups on the phenyl ring may reduce metabolic degradation, improving pharmacokinetics .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 529.08 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C25H22Cl2N4O3S |
| Molecular Weight | 529.08 g/mol |
| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
| InChI | InChI=1S/C25H22Cl2N4O3S/c1-15... |
| InChIKey | YABWSEYFYDBWAY-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[2,3-d]pyrimidine derivatives demonstrated that they possess notable antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) for related compounds was found to be effective at low concentrations, indicating strong antibacterial potential. For instance, some derivatives showed MIC values in the range of 50-200 µg/mL against tested bacterial strains .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Specifically, derivatives of thieno[2,3-d]pyrimidines have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .
Enzyme Activity Table
Cytotoxicity and Safety Profile
In terms of cytotoxicity, preliminary studies suggest that the compound exhibits low toxicity in vitro, making it a promising candidate for further development. The hemolytic assay indicated non-toxic levels up to 200 µmol/L .
Case Study: Antibacterial Efficacy
A study evaluated various thieno[2,3-d]pyrimidine compounds for their antibacterial efficacy. Among the tested compounds, those with similar structural features to this compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis .
Research Findings Summary
- Antimicrobial Activity : Significant against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : Effective against AChE with potential implications in treating Alzheimer's disease.
- Safety Profile : Low toxicity observed in hemolytic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
